molecular formula C17H16N4O6S B11269446 ethyl 5-({4-[(furan-2-ylcarbonyl)amino]phenyl}sulfamoyl)-1H-pyrazole-4-carboxylate

ethyl 5-({4-[(furan-2-ylcarbonyl)amino]phenyl}sulfamoyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11269446
M. Wt: 404.4 g/mol
InChI Key: NCUVLZISHYLLQL-UHFFFAOYSA-N
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Description

ETHYL 5-{[4-(FURAN-2-AMIDO)PHENYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE is a complex organic compound that features a pyrazole ring, a furan moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[4-(FURAN-2-AMIDO)PHENYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-amido phenyl sulfonamide intermediate. This intermediate is then reacted with ethyl 1H-pyrazole-4-carboxylate under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency. Purification processes such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-{[4-(FURAN-2-AMIDO)PHENYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonamide group can be reduced to amines.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced sulfonamide derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

ETHYL 5-{[4-(FURAN-2-AMIDO)PHENYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 5-{[4-(FURAN-2-AMIDO)PHENYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their function. The furan and pyrazole rings may interact with various receptors or proteins, modulating their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-{[4-(THIOPHEN-2-AMIDO)PHENYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE: Similar structure but with a thiophene ring instead of a furan ring.

    ETHYL 5-{[4-(PYRIDIN-2-AMIDO)PHENYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE: Contains a pyridine ring instead of a furan ring.

Uniqueness

ETHYL 5-{[4-(FURAN-2-AMIDO)PHENYL]SULFAMOYL}-1H-PYRAZOLE-4-CARBOXYLATE is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H16N4O6S

Molecular Weight

404.4 g/mol

IUPAC Name

ethyl 5-[[4-(furan-2-carbonylamino)phenyl]sulfamoyl]-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C17H16N4O6S/c1-2-26-17(23)13-10-18-20-16(13)28(24,25)21-12-7-5-11(6-8-12)19-15(22)14-4-3-9-27-14/h3-10,21H,2H2,1H3,(H,18,20)(H,19,22)

InChI Key

NCUVLZISHYLLQL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

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